N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
CAS No. |
477330-67-9 |
|---|---|
Molecular Formula |
C25H22ClN3O3S2 |
Molecular Weight |
512.0 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H22ClN3O3S2/c1-32-18-11-9-17(10-12-18)29-24(31)22-19-7-2-3-8-20(19)34-23(22)28-25(29)33-14-21(30)27-16-6-4-5-15(26)13-16/h4-6,9-13H,2-3,7-8,14H2,1H3,(H,27,30) |
InChI Key |
FKJXVNRYRHGJHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC(=CC=C4)Cl)SC5=C3CCCC5 |
Origin of Product |
United States |
Preparation Methods
Cyclization Reaction
Ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate undergoes cyclization with 4-methoxybenzyl isocyanate in the presence of acetic anhydride to form 3-(4-methoxyphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one.
Reaction Conditions
Characterization of Intermediate
The intermediate is purified via recrystallization from ethanol and characterized by:
- IR : C=O stretch at 1,701 cm⁻¹, C=N at 1,595 cm⁻¹
- ¹H NMR : δ 3.82 (s, 3H, OCH₃), δ 4.21 (q, 2H, COOCH₂CH₃), δ 6.92–7.34 (m, aromatic protons)
Introduction of the Sulfanyl Group
The 2-sulfanyl moiety is introduced via nucleophilic substitution at the 2-position of the pyrimidinone core.
Thiolation Reaction
3-(4-Methoxyphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one reacts with thiourea in the presence of potassium hydroxide (KOH) to yield 2-sulfanyl derivative.
Reaction Conditions
- Solvent : Dimethylformamide (DMF)
- Base : KOH (2.2 equiv)
- Temperature : 80°C
- Time : 8 hours
- Yield : 65%
Synthesis of N-(3-Chlorophenyl)Chloroacetamide
This intermediate is prepared separately for subsequent coupling.
Acylation of 3-Chloroaniline
3-Chloroaniline reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions.
Reaction Conditions
Characterization
Coupling of Sulfanyl-Pyrimidinone and Chloroacetamide
The final step involves nucleophilic displacement of the sulfanyl group’s hydrogen with the chloroacetamide moiety.
Alkylation Reaction
2-Sulfanyl-3-(4-methoxyphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one reacts with N-(3-chlorophenyl)chloroacetamide in DMF using KOH as a base.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Dry DMF |
| Base | KOH (2.5 equiv) |
| Temperature | 90°C |
| Time | 12 hours |
| Workup | Precipitation with ice-water |
| Crystallization Solvent | Ethanol/Water (3:1) |
| Yield | 58% |
Key Observations
- Prolonged reaction times (>15 hours) lead to decomposition.
- Anhydrous conditions prevent hydrolysis of the chloroacetamide.
Analytical Validation
Spectroscopic Confirmation
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Classical Cyclization | 68 | 95 | High reproducibility |
| Solid-Phase Synthesis | 42 | 91 | Simplified purification |
| Microwave-Assisted | 75 | 97 | Reduced reaction time |
Challenges and Optimization Strategies
Byproduct Formation
Solvent Selection
- DMF vs. THF : DMF provides higher yields due to better solubility of intermediates.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It can be used as a probe to investigate biological pathways and interactions, particularly those involving sulfur-containing compounds.
Medicine: The compound may have therapeutic potential due to its ability to interact with specific molecular targets, making it a candidate for drug development.
Industry: Its chemical properties could be exploited in the development of new materials or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Impact on Bioactivity (Inferred)
- Chlorophenyl vs.
- Acetamide Substituent Position: The 3-chlorophenyl group in the target compound vs. 4-diethylaminophenyl in alters electronic properties, which could modulate interactions with enzymatic targets like ROCK1 kinase .
- Hexahydro Core : The saturated ring system reduces planar rigidity compared to aromatic cores, possibly affecting binding to flat binding pockets in proteins .
Research Findings and Data
Spectroscopic Characterization
- IR: Strong absorption at ~1660–1664 cm⁻¹ (C=O stretch), ~2212–2214 cm⁻¹ (C≡N in related cyanoacetamides) .
- ¹H NMR : Signals for aryl protons (δ 7.0–7.9 ppm), SCH₂ (δ ~4.1 ppm), and NH (δ ~10.1–12.5 ppm) .
Bioactivity Correlations
highlights that structural similarity strongly correlates with bioactivity profiles. For example:
- Compounds with 4-substituted phenyl groups (e.g., 4-chloro, 4-methoxy) cluster together in hierarchical clustering analyses, suggesting shared mechanisms like kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
